Benzamide, N-(aminocarbonyl)-2-nitro-

Description

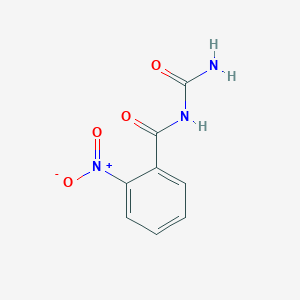

Benzamide, N-(aminocarbonyl)-2-nitro- is a benzamide derivative characterized by a nitro (-NO₂) group at the ortho position (C2) of the benzene ring and an aminocarbonyl (-NH-CONH₂) functional group attached to the amide nitrogen.

Properties

CAS No. |

65347-82-2 |

|---|---|

Molecular Formula |

C8H7N3O4 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

N-carbamoyl-2-nitrobenzamide |

InChI |

InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-3-1-2-4-6(5)11(14)15/h1-4H,(H3,9,10,12,13) |

InChI Key |

YFQGSWCVQNRGQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-(aminocarbonyl)-2-nitro- can be synthesized through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Another method involves the electrochemical synthesis and amidation of benzoin. This process starts with the benzoin condensation from benzaldehyde, followed by benzoin amidation to benzamide using electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine .

Industrial Production Methods

In industrial settings, benzamide derivatives are often produced through the reaction between carboxylic acids and amines at high temperatures (above 180°C). This method is widely used due to its compatibility with large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(aminocarbonyl)-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Benzamide, N-(aminocarbonyl)-2-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, N-(aminocarbonyl)-2-nitro- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and causing cytochrome c release into the cytosol . This process involves the activation of caspase-9 and the inhibition of anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Nitro Substitutions

2.1.1. Benzamide, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitro-

- Structure: Features a nitro group at C2, a methylsulfonyl (-SO₂CH₃) substituent, and a phenoxy group with chloro and trifluoromethyl moieties.

- Applications: Used as a herbicide (e.g., Flexstar®) due to its inhibition of protoporphyrinogen oxidase (PPO). The nitro group enhances oxidative reactivity, while the trifluoromethyl group increases lipophilicity and target binding .

2.1.2. Benzamide, N-[1-(aminocarbonyl)ethenyl]-

- Structure: Contains an aminocarbonyl group linked to a vinyl substituent.

- Its vinyl group introduces conjugation effects, altering electronic properties compared to the nitro-substituted analog .

Benzamide, 5-aziridinyl-2,4-dinitro-

- Structure : Dual nitro groups at C2 and C4, with an aziridinyl (-N-CH₂-CH₂-) substituent.

- Reactivity : The aziridinyl group facilitates alkylation reactions, making it a candidate for anticancer prodrugs. The dual nitro groups enhance electron-withdrawing effects, stabilizing radical intermediates during redox reactions .

Substituent Position and Electronic Effects

- Ortho vs. Para Nitro Substitution: Benzamide, 4-nitro-2-phenoxy- (CAS 5422-92-4) exhibits a nitro group at the para position, which increases resonance stabilization compared to the ortho-substituted analog. This difference affects melting points and photostability . Benzamide, 2-nitro-N-phenyl (CAS 23950-58-5) demonstrates that ortho nitro groups sterically hinder rotational freedom, reducing conformational flexibility and altering binding kinetics in receptor-ligand interactions .

Functional Group Comparisons

- Aminocarbonyl (-NH-CONH₂) vs. Methylsulfonyl (-SO₂CH₃): The aminocarbonyl group in N-(aminocarbonyl)-2-nitro-benzamide enhances hydrogen-bond donor capacity, improving solubility in polar solvents. In contrast, methylsulfonyl groups (e.g., in Flexstar® derivatives) increase metabolic stability but reduce aqueous solubility .

- Amine vs. Aziridinyl Substituents: Primary amines (e.g., Benzamide, N-(2-aminoethyl)-, CAS 1009-17-2) exhibit higher nucleophilicity, whereas aziridinyl groups (as in 5-aziridinyl-2,4-dinitro-benzamide) enable crosslinking in DNA alkylation, a critical mechanism in cytotoxic agents .

Data Table: Key Properties of Nitro-Substituted Benzamides

Research Findings and Implications

- Synthetic Challenges : Ortho-nitro substituents in benzamides complicate synthesis due to steric hindrance and competing side reactions (e.g., reduction of nitro groups during catalytic hydrogenation) .

- Biological Activity : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS), which is exploitable in prodrug design but may confer toxicity .

- Regulatory Considerations: Compounds like N-(aminocarbonyl)-2-nitro-benzamide may require rigorous safety evaluations, as seen with structurally related agrochemicals (e.g., GHS compliance in SDS documentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.